molecular formula C17H17N5O3S B2624896 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1219901-55-9

2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2624896
CAS No.: 1219901-55-9
M. Wt: 371.42
InChI Key: VTLSPGHDUIMPLP-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core, a piperidine ring, and a thiophene-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting thiophene-2-carboxylic acid hydrazide with a suitable acylating agent under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

    Coupling Reactions: The oxadiazole and piperidine intermediates are coupled using a carbonylation reaction to form the piperidine-1-carbonyl moiety.

    Final Assembly: The final step involves the coupling of the piperidine-1-carbonyl intermediate with the pyridazinone core under appropriate conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for reducing the oxadiazole ring.

    Substitution: Nucleophiles such as amines or alkoxides for substitution reactions on the piperidine ring.

Major Products

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Amines derived from the oxadiazole ring.

    Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing biological pathways.

Medicine

In medicinal chemistry, 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The oxadiazole and piperidine moieties may play crucial roles in binding to the target, while the pyridazinone core could be involved in the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophene.

    2-methyl-6-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in 2-methyl-6-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one imparts unique electronic properties, potentially enhancing its biological activity and making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-6-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-21-14(23)7-6-12(20-21)17(24)22-8-2-4-11(10-22)15-18-19-16(25-15)13-5-3-9-26-13/h3,5-7,9,11H,2,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLSPGHDUIMPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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